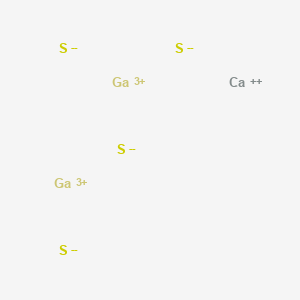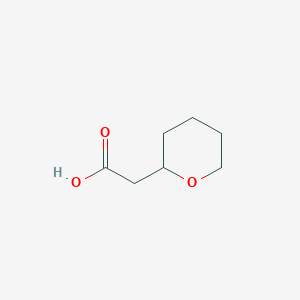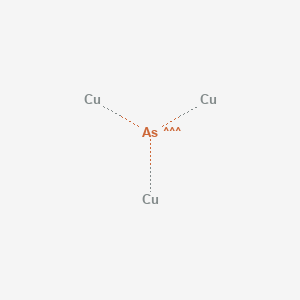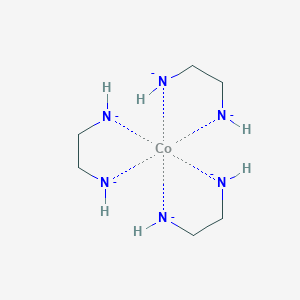
Digallium sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Digallium sulfide, with the chemical formula Ga₂S₃, is a compound composed of gallium and sulfur. It is a semiconductor that has garnered significant interest due to its applications in electronics and photonics. The compound exists in several polymorphic forms, including hexagonal, monoclinic, and cubic structures .
Synthetic Routes and Reaction Conditions:
Elemental Reaction: this compound can be synthesized by reacting elemental gallium with sulfur at high temperatures.
Hydrogen Sulfide Reaction: Another method involves heating gallium in a stream of hydrogen sulfide gas at high temperatures (approximately 950°C).
Solid-State Reaction: A solid-state reaction between gallium chloride and sodium sulfide can also produce this compound.
Industrial Production Methods:
Chemical Vapor Deposition: Thin films of this compound can be produced using plasma-enhanced chemical vapor deposition.
Atomic Layer Deposition: Plasma-enhanced atomic layer deposition is another technique used to produce high-quality this compound thin films.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, forming gallium oxide and sulfur dioxide.
Reduction: It can be reduced to elemental gallium and hydrogen sulfide under specific conditions.
Substitution: this compound can react with metal sulfides to form ternary sulfides, such as cadmium this compound (CdGa₂S₄).
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Metal sulfides like cadmium sulfide under controlled conditions.
Major Products:
Oxidation: Gallium oxide (Ga₂O₃) and sulfur dioxide (SO₂).
Reduction: Elemental gallium (Ga) and hydrogen sulfide (H₂S).
Substitution: Ternary sulfides such as CdGa₂S₄.
Wissenschaftliche Forschungsanwendungen
Digallium sulfide has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other gallium-containing compounds and materials.
Biology: Investigated for its potential use in biological sensors and imaging due to its semiconductor properties.
Medicine: Explored for its potential in drug delivery systems and as a component in medical imaging devices.
Industry: Utilized in the production of optoelectronic devices, photovoltaic cells, and gas sensors
Wirkmechanismus
The mechanism by which digallium sulfide exerts its effects is primarily related to its semiconductor properties. It interacts with light and electrical fields, making it useful in optoelectronic applications. The compound’s molecular targets include various electronic and photonic devices, where it plays a role in modulating electrical and optical signals .
Vergleich Mit ähnlichen Verbindungen
Gallium(III) sulfide (Ga₂S₃): Similar in composition but differs in its polymorphic forms and specific applications.
Gallium(II) sulfide (GaS): Contains gallium in a different oxidation state and has distinct electronic properties.
Cadmium digallium sulfide (CdGa₂S₄): A ternary sulfide with unique electrical properties
Uniqueness of this compound:
Polymorphism: this compound exhibits multiple polymorphic forms, each with unique structural and electronic properties.
Versatility: It can be synthesized using various methods and is applicable in a wide range of scientific and industrial fields.
Semiconductor Properties: Its ability to function as a semiconductor makes it valuable in optoelectronic and photovoltaic applications .
Eigenschaften
IUPAC Name |
gallanylsulfanylgallane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Ga.S.4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFGYPNKMPSJMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S([GaH2])[GaH2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ga2H4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12259-25-5 |
Source


|
| Record name | Digallium sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012259255 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(5R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one](/img/structure/B79634.png)








